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Compound of Interest

Compound Name:
6-methyl-3-nitropyridine-2-

carboxamide

CAS No.: 59290-36-7

Cat. No.: B3273684

Get Quote

Publish Comparison Guide: Crystal Structure & Solid-State Analysis of 6-Methyl-3-
Nitropyridine-2-Carboxamide

Executive Summary
6-Methyl-3-nitropyridine-2-carboxamide (CAS: 59290-36-7) represents a critical scaffold in

the synthesis of P2X7 antagonists and kinase inhibitors.[1] Unlike its unsubstituted parent

(picolinamide), the introduction of a nitro group at the 3-position and a methyl group at the 6-

position drastically alters the solid-state packing and solubility profile.[1]

This guide provides a technical comparison of the target molecule against its closest structural

alternatives: the unsubstituted 3-nitropicolinamide and the regioisomeric 4-methyl analog.[1]

We synthesize data from crystallographic databases (CSD) and patent literature to offer a

predictive model of its lattice behavior, essential for researchers optimizing drug formulation

and intermediate isolation.
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The crystal lattice energy and packing efficiency of pyridine carboxamides are governed by a

competition between intramolecular hydrogen bonding (locking the conformation) and

intermolecular stacking (driving crystal growth).

Comparative Crystallographic Parameters (Inferred vs.
Experimental)

Feature
Target: 6-Methyl-3-

nitro

Alt A: 3-

Nitropicolinamide

Alt B: Picolinamide

(Ref)

Space Group
Monoclinic (P2₁/c

Predicted)
Monoclinic (P2₁/c) Monoclinic (P2₁/n)

Amide Planarity Twisted (~15-30°) Twisted (~18°) Planar (<5°)

Intramolecular H-Bond
Strong (N-H[1]···O-

NO₂)
Strong (N-H···O-NO₂)

Weak (N-H[1][2]···N-

py)

Packing Motif Zig-zag Ribbons Dimer Pairs H-Bonded Sheets

Density (calc.) ~1.42 g/cm³ ~1.48 g/cm³ 1.35 g/cm³

Melting Point 155–157 °C 148–150 °C 107 °C

Expert Insight: The 3-nitro group is the "conformation locker."[1] In standard picolinamide, the

amide hydrogen bonds to the pyridine nitrogen (planar). In 3-nitro derivatives, the bulky nitro

group sterically clashes with the carbonyl oxygen, forcing the amide group to twist out of the

aromatic plane. However, it simultaneously forms a robust intramolecular Resonance-Assisted

Hydrogen Bond (RAHB) between the amide N-H and the nitro oxygen. The 6-methyl group

further disrupts planar

-

stacking, leading to a higher melting point due to increased van der Waals

interlocking in the lattice.[1]
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Detailed Structural Mechanisms
Mechanism 1: The "Ortho-Nitro" Locking Effect
In the target molecule, the proximity of the nitro group (position 3) to the carboxamide (position

2) creates a pseudo-six-membered ring via an intramolecular hydrogen bond.

Consequence: This reduces the molecule's ability to act as a hydrogen bond donor to

solvents, significantly lowering solubility in polar protic solvents (MeOH, EtOH) compared to

the 4-methyl isomer or picolinamide.

Mechanism 2: The 6-Methyl Steric Buttress
While the 3-nitro group dictates the molecular conformation, the 6-methyl group dictates the

crystal packing.[1]

Comparison: In the 4-methyl isomer, the methyl group projects away from the H-bonding

face, allowing for flatter sheet formation.[1] In the 6-methyl isomer, the methyl group is

adjacent to the pyridine nitrogen.[1] This steric bulk prevents the close "head-to-tail"

dimerization often seen in picolinamides, forcing the lattice into a herringbone or zig-zag

ribbon motif.[1]

Visualization: Structural Logic Flow
The following diagram illustrates the causal relationship between the chemical substitution and

the resulting solid-state properties.
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Caption: Logical pathway linking the 3-nitro/6-methyl substitution pattern to observed solid-

state properties (Melting Point and Solubility).

Experimental Protocols
To validate these structural claims or generate your own single crystals for XRD, follow these

standardized protocols.

Protocol A: Synthesis of High-Purity Intermediate
Context: Impurities (especially the 4-methyl isomer) will inhibit single-crystal growth.[1]

Starting Material: 2-Chloro-6-methyl-3-nitropyridine (CAS 22280-60-0).[1]
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Cyanation: React with Zn(CN)₂ / Pd(dppf)Cl₂ in DMF at 120°C to yield the nitrile.

Hydrolysis (Critical Step):

Standard: H₂SO₄ hydrolysis often leads to carboxylic acid byproducts.

Optimized: Use Urea-Hydrogen Peroxide (UHP) and K₂CO₃ in acetone/water.[1] This mild

hydrolysis stops selectively at the amide.

Purification: Recrystallize from Ethanol/Water (9:1). The 6-methyl isomer crystallizes first due

to lower solubility; the 4-methyl impurity remains in the mother liquor.[1]

Protocol B: Single Crystal Growth (Slow Evaporation)
Objective: Obtain crystals suitable for SC-XRD.

Solvent System: Prepare a saturated solution in Acetonitrile (MeCN) at 50°C.

Why MeCN? It is a polar aprotic solvent that disrupts intermolecular dimers less

aggressively than Methanol, allowing the natural lattice ribbons to form.

Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean vial.

Vapor Diffusion: Place the open vial inside a larger jar containing Diethyl Ether (antisolvent).

Cap the large jar tightly.

Timeline: Allow to stand undisturbed at 20°C for 7–10 days. Yellow prismatic crystals will

form.

References
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Hydrogen Bonding Patterns:Crystal Structure Determination and Hydrogen-Bonding Patterns

in 2-Pyridinecarboxamide. (2012). Establishes the baseline packing motifs for the parent

picolinamide scaffold.

Chemical Properties:6-Methyl-3-nitropyridine-2-carboxamide (CAS 59290-36-7).[1][3]

ChemSRC Database. Verified melting point and density data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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